molecular formula C18H14ClN3OS B285725 2-(4-Chlorophenyl)-1-(2-methylphenyl)-4-oxo-6-sulfanyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

2-(4-Chlorophenyl)-1-(2-methylphenyl)-4-oxo-6-sulfanyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No. B285725
M. Wt: 355.8 g/mol
InChI Key: VDZDLSMDZPGBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-(2-methylphenyl)-4-oxo-6-sulfanyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile, commonly known as CPOT, is a pyrimidine derivative that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. CPOT has been found to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of CPOT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. CPOT has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. CPOT has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
CPOT has been found to exhibit a number of biochemical and physiological effects. Studies have shown that CPOT can induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth and proliferation of bacteria and viruses. CPOT has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of CPOT is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs. CPOT is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one of the main limitations of CPOT is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of CPOT. One potential area of focus is the development of new derivatives of CPOT that exhibit enhanced biological activity and solubility. Another area of interest is the investigation of the potential use of CPOT as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of CPOT and its potential use in the treatment of various diseases.

Synthesis Methods

CPOT can be synthesized through a multistep process, which involves the reaction of 2-amino-4-chlorobenzonitrile with 2-methylbenzaldehyde, followed by the reaction of the resulting intermediate with thiourea and ethyl cyanoacetate. The final product is obtained by treating the intermediate with acetic anhydride and glacial acetic acid. The yield of CPOT obtained through this method is around 60-70%.

Scientific Research Applications

CPOT has been extensively studied for its potential applications in the field of medicinal chemistry. Studies have shown that CPOT exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. CPOT has also been found to possess antimicrobial and antiviral properties. In addition, CPOT has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C18H14ClN3OS

Molecular Weight

355.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(2-methylphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile

InChI

InChI=1S/C18H14ClN3OS/c1-11-4-2-3-5-15(11)22-16(12-6-8-13(19)9-7-12)21-17(23)14(10-20)18(22)24/h2-9,16,24H,1H3,(H,21,23)

InChI Key

VDZDLSMDZPGBEV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(NC(=O)C(=C2S)C#N)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=CC=C1N2C(NC(=O)C(=C2S)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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